molecular formula C26H27Cl2N5O2 B1683963 PD0166285 CAS No. 185039-89-8

PD0166285

Cat. No.: B1683963
CAS No.: 185039-89-8
M. Wt: 512.4 g/mol
InChI Key: IFPPYSWJNWHOLQ-UHFFFAOYSA-N
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Description

PD0166285 is a chemical compound known for its role as an inhibitor of the WEE1 kinase, a key regulator of the cell cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD0166285 involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nitration, reduction, and cyclization.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often involving reagents like palladium catalysts, to form the core structure of this compound.

    Final Modifications: The final steps usually involve modifications to introduce specific functional groups, enhancing the compound’s activity and specificity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

PD0166285 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure to enhance its properties.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Catalysts: Palladium or platinum catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

PD0166285 has a wide range of applications in scientific research:

Mechanism of Action

PD0166285 exerts its effects primarily by inhibiting the WEE1 kinase, which plays a crucial role in regulating the cell cycle. By inhibiting WEE1, this compound disrupts the G2/M checkpoint, preventing cells from repairing DNA damage before mitosis. This leads to increased sensitivity of cancer cells to DNA-damaging agents like radiation and chemotherapy .

Comparison with Similar Compounds

PD0166285 is unique in its specificity and potency as a WEE1 inhibitor. Similar compounds include:

    MK-1775: Another WEE1 inhibitor with similar applications in cancer therapy.

    AZD1775: Known for its use in combination with other chemotherapeutic agents.

    PD407824: A related compound with inhibitory effects on WEE1 and other kinases.

This compound stands out due to its high specificity and effectiveness in sensitizing cancer cells to treatment, making it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPPYSWJNWHOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019043
Record name 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-89-8
Record name 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.155 g (0.40 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one of Example 37, 0.167 g (0.80 mmol) of 4-(2-diethylaminoethoxy)aniline and 1 mL of (2-methoxyethyl)ether (bp 162° C.) was heated with stirring in a 150° C. oil bath. All solid gradually dissolved over a period of 10 minutes. The solution was heated another 10 minutes and cooled to 100° C. Water was added dropwise until slight turbidity. The crystals that separated on inducement were filtered, washed with 0.5 mL of ether and 2 mL of water, and dried; wt 0.105 g. Purification was effected by chromatography eluting with chloroform, then ethyl acetate and finally 10% methanol/chloroform to obtain fraction with pure product. The eluent was evaporated to dryness. The remaining amorphous solid was dissolved in 1 mL of warm ethyl acetate. The crystals that separated on inducement were filtered and washed sparingly with ethyl acetate and ether; wt 0.042 g; mp 141°-143° C.
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1 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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